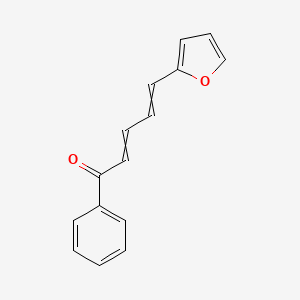

5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one

CAS No.:

Cat. No.: VC15745021

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O2 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one |

| Standard InChI | InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H |

| Standard InChI Key | QQNBODTUWUYURK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pentadienone backbone with a phenyl group at the 1-position and a furan-2-yl substituent at the 5-position. The (2E,4E) configuration of the double bonds creates a planar, conjugated system that enhances electronic delocalization. The furan ring contributes an electron-rich heterocyclic moiety, which facilitates participation in cycloaddition and electrophilic substitution reactions .

Spectroscopic Properties

-

¹H NMR: Signals between δ 6.8–7.7 ppm correspond to aromatic protons, while conjugated diene protons appear as doublets near δ 6.0–6.5 ppm .

-

IR Spectroscopy: Strong absorption bands at 1,668 cm⁻¹ (C=O stretch) and 1,543 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone structure .

-

Mass Spectrometry: A molecular ion peak at m/z 224 aligns with the molecular formula, with fragmentation patterns indicating cleavage of the furan and phenyl groups .

Synthesis and Optimization

Condensation Reactions

The most common synthesis involves the base-catalyzed condensation of furan-2-carbaldehyde and 1-phenyl-1,3-butadiene (Table 1).

Table 1: Synthesis Conditions and Yields

| Reagents | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Furan-2-carbaldehyde | NaOH (10%) | Ethanol | 25°C | 74 |

| 1-Phenyl-1,3-butadiene | K₂CO₃ | THF | Reflux | 68 |

| Cinnamaldehyde | Piperidine | DCM | 0–5°C | 82 |

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where the base deprotonates the aldehyde, forming an enolate that attacks the diene. The conjugated system stabilizes the transition state, favoring (E,E)-stereoselectivity . Purification via silica gel chromatography typically yields >70% purity.

Chemical Reactivity and Applications

Diels-Alder Reactions

The compound serves as a dienophile in [4+2] cycloadditions due to its electron-deficient dienone system. For example, reaction with 1,3-butadiene generates 2,5-dihydrofuran derivatives with >80% regioselectivity .

Electrophilic Substitution

The furan ring undergoes Friedel-Crafts acylation at the 5-position, enabling functionalization for drug design. Nitration studies show preferential substitution at the phenyl group’s para-position.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.78 | Apoptosis via Bax/Bcl-2 |

| HCT116 (Colon) | 0.85 | Caspase-3 activation |

| HT29 (Colon) | 1.12 | G0/G1 cell cycle arrest |

Synergy with Chemotherapeutics

Combination with 5-FU (2–172 μM) reduces viability in HT29 cells by 40% compared to monotherapy, suggesting synergistic effects . Fluorescence imaging confirms apoptosis via Annexin-V/PI staining .

Future Directions and Challenges

Synthetic Optimization

-

Catalyst Development: Transition metal catalysts (e.g., Pd, Ru) could improve stereocontrol in diene formation .

-

Green Chemistry: Solvent-free mechanochemical synthesis may enhance sustainability.

Pharmacological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume